molecular formula C21H21NO4S B11402905 methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11402905
M. Wt: 383.5 g/mol
InChI Key: LXXOHCCHCHBEIM-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran and cyclopentathiophene rings, followed by their coupling and functionalization. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the acetamido group or reduce double bonds within the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran or cyclopentathiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran and cyclopentathiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acetamido group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the combination of benzofuran and cyclopentathiophene rings in a single molecule, along with the presence of an acetamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-11-7-12(2)18-13(10-26-15(18)8-11)9-17(23)22-20-19(21(24)25-3)14-5-4-6-16(14)27-20/h7-8,10H,4-6,9H2,1-3H3,(H,22,23)

InChI Key

LXXOHCCHCHBEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C

Origin of Product

United States

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